molecular formula C25H21BrN2O2 B11565053 5'-bromo-1'-(2,4-dimethylbenzyl)-3'-hydroxy-1',3'-dihydro-1H,2'H-3,3'-biindol-2'-one

5'-bromo-1'-(2,4-dimethylbenzyl)-3'-hydroxy-1',3'-dihydro-1H,2'H-3,3'-biindol-2'-one

Cat. No.: B11565053
M. Wt: 461.3 g/mol
InChI Key: NEOGQUMSBOXUDI-UHFFFAOYSA-N
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Description

5’-bromo-1’-(2,4-dimethylbenzyl)-3’-hydroxy-1’,3’-dihydro-1H,2’H-3,3’-biindol-2’-one is a complex organic compound that belongs to the class of biindoles This compound features a bromine atom, a dimethylbenzyl group, and a hydroxy group attached to a biindole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-bromo-1’-(2,4-dimethylbenzyl)-3’-hydroxy-1’,3’-dihydro-1H,2’H-3,3’-biindol-2’-one typically involves multiple steps, starting from readily available starting materials One common approach is the electrophilic aromatic substitution reaction, where a bromine atom is introduced into the indole ringThe hydroxy group can be introduced via a hydroxylation reaction using appropriate reagents and conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5’-bromo-1’-(2,4-dimethylbenzyl)-3’-hydroxy-1’,3’-dihydro-1H,2’H-3,3’-biindol-2’-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The bromine atom can be reduced to form a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the bromine atom.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the bromine atom can yield the corresponding hydrogenated compound.

Scientific Research Applications

5’-bromo-1’-(2,4-dimethylbenzyl)-3’-hydroxy-1’,3’-dihydro-1H,2’H-3,3’-biindol-2’-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5’-bromo-1’-(2,4-dimethylbenzyl)-3’-hydroxy-1’,3’-dihydro-1H,2’H-3,3’-biindol-2’-one involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxy group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound may also interact with enzymes or receptors, modulating their function and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 5’-chloro-1’-(2,4-dimethylbenzyl)-3’-hydroxy-1’,3’-dihydro-1H,2’H-3,3’-biindol-2’-one
  • 5’-fluoro-1’-(2,4-dimethylbenzyl)-3’-hydroxy-1’,3’-dihydro-1H,2’H-3,3’-biindol-2’-one

Uniqueness

5’-bromo-1’-(2,4-dimethylbenzyl)-3’-hydroxy-1’,3’-dihydro-1H,2’H-3,3’-biindol-2’-one is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological molecules. The combination of the bromine atom, dimethylbenzyl group, and hydroxy group provides a distinct chemical profile that can be exploited for various applications.

Properties

Molecular Formula

C25H21BrN2O2

Molecular Weight

461.3 g/mol

IUPAC Name

5-bromo-1-[(2,4-dimethylphenyl)methyl]-3-hydroxy-3-(1H-indol-3-yl)indol-2-one

InChI

InChI=1S/C25H21BrN2O2/c1-15-7-8-17(16(2)11-15)14-28-23-10-9-18(26)12-20(23)25(30,24(28)29)21-13-27-22-6-4-3-5-19(21)22/h3-13,27,30H,14H2,1-2H3

InChI Key

NEOGQUMSBOXUDI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)CN2C3=C(C=C(C=C3)Br)C(C2=O)(C4=CNC5=CC=CC=C54)O)C

Origin of Product

United States

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